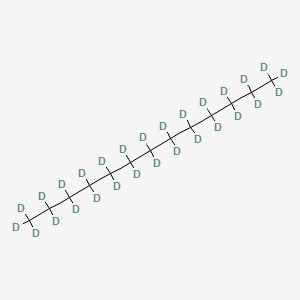

Tridecane-d28

Description

BenchChem offers high-quality Tridecane-d28 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridecane-d28 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosadeuteriotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYFAKIEWZDVMP-KRQNKTCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tridecane-d28 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Tridecane-d28

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tridecane-d28, a deuterated analog of tridecane. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines a detailed experimental protocol for its application as an internal standard, and visualizes the analytical workflow.

Introduction

Tridecane-d28 is a stable isotope-labeled form of tridecane, a saturated hydrocarbon with a 13-carbon chain. In Tridecane-d28, all 28 hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a significant increase in molecular weight while maintaining nearly identical chemical properties to its non-deuterated counterpart. Due to this characteristic, Tridecane-d28 is an excellent internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its distinct mass shift allows for clear differentiation from the unlabeled analyte, ensuring accurate quantification in complex matrices.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Tridecane-d28 and, for comparison, its non-deuterated analog, n-tridecane.

Table 1: General and Physical Properties

| Property | Tridecane-d28 | n-Tridecane |

| Molecular Formula | CD₃(CD₂)₁₁CD₃ | C₁₃H₂₈ |

| Molecular Weight | 212.53 g/mol [2] | 184.36 g/mol [1] |

| Appearance | Colorless liquid | Colorless liquid[3] |

| Density | 0.869 g/mL at 25 °C[2][4] | 0.756 g/mL at 20 °C[1][3] |

| Boiling Point | 234 °C[2][4] | 235.43 °C[3] |

| Melting Point | -4 to -6 °C[2][4] | -5.4 °C[3] |

| Flash Point | 94.0 °C (closed cup)[4] | 79.44 °C[3] |

| Isotopic Purity | ≥98 atom % D[2][4] | Not Applicable |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[3] | Insoluble in water; soluble in organic solvents like ethanol and ether.[3] |

Table 2: Identifiers

| Identifier | Tridecane-d28 | n-Tridecane |

| CAS Number | 121578-12-9 | 629-50-5 |

| PubChem CID | 56846000[5] | 12388[1] |

| InChI Key | IIYFAKIEWZDVMP-KRQNKTCESA-N[2][4] | IIYFAKIEWZDVMP-UHFFFAOYSA-N[1] |

Experimental Protocol: Quantitative Analysis using Tridecane-d28 as an Internal Standard by GC-MS

The primary application of Tridecane-d28 is as an internal standard in quantitative analytical methods. The following is a detailed, generalized protocol for its use in a Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Objective: To accurately quantify the concentration of an analyte in a sample matrix using Tridecane-d28 as an internal standard.

Materials and Reagents:

-

Analyte of interest

-

Tridecane-d28 (as the internal standard)

-

High-purity organic solvent (e.g., hexane, dichloromethane)

-

Sample matrix (e.g., plasma, soil extract, water sample)

-

Calibrators and quality control samples

-

Volumetric flasks, pipettes, and vials

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Appropriate GC column for the analyte of interest

-

Autosampler

-

Data acquisition and processing software

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve the analyte and Tridecane-d28 in a high-purity organic solvent to prepare concentrated stock solutions (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations.

-

Spike each calibration standard with a fixed concentration of the Tridecane-d28 internal standard solution.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the Tridecane-d28 internal standard solution.

-

Perform an extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Set up the GC-MS instrument with an appropriate temperature program for the inlet, oven, and transfer line to achieve chromatographic separation of the analyte and internal standard.

-

Configure the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and Tridecane-d28.

-

Inject the prepared calibration standards, quality control samples, and unknown samples.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard (Tridecane-d28) in each chromatogram.

-

Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating from the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using Tridecane-d28 as an internal standard in a quantitative analysis.

Caption: Workflow for quantitative analysis using Tridecane-d28 as an internal standard.

References

Deuterated Tridecane (Tridecane-d28): A Technical Guide for Researchers

Introduction

Deuterated tridecane, specifically per-deuterated tridecane (tridecane-d28), is a stable isotope-labeled compound that serves as a valuable tool for researchers, scientists, and drug development professionals. In this molecule, all 28 hydrogen atoms are replaced by their heavier isotope, deuterium. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule, making it an ideal internal standard for quantitative analyses. This technical guide provides an in-depth overview of the properties, applications, and a representative experimental protocol for the use of deuterated tridecane.

Core Data Presentation

The physical and chemical properties of deuterated tridecane (tridecane-d28) are summarized in the table below, alongside its non-deuterated counterpart for comparison.

| Property | Deuterated Tridecane (Tridecane-d28) | n-Tridecane |

| CAS Number | 121578-12-9[1][2] | 629-50-5[2][3] |

| Molecular Formula | C₁₃D₂₈ | C₁₃H₂₈ |

| Molecular Weight | 212.57 g/mol [2] | 184.36 g/mol [3] |

| Melting Point | -4 to -6 °C | -5.3 °C |

| Boiling Point | 234 °C | 234 °C |

| Density | 0.869 g/mL at 25 °C | 0.756 g/mL at 25 °C |

| Appearance | Colorless liquid | Colorless liquid[3] |

| Primary Application | Internal standard for quantitative analysis (GC-MS, LC-MS)[4] | Component of fuels and solvents, distillation chaser[3] |

Key Applications in Research

The primary application of deuterated tridecane is as an internal standard in analytical chemistry, particularly in chromatographic and mass spectrometric methods.[4] The key advantages of using tridecane-d28 as an internal standard include:

-

Improved Accuracy and Precision: By adding a known amount of the deuterated standard to samples and calibration standards, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized.[5]

-

Matrix Effect Compensation: In complex sample matrices, such as environmental or biological samples, the analyte signal can be suppressed or enhanced. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.

-

Co-elution with Analyte: In gas chromatography, deuterated tridecane will co-elute with its non-deuterated counterpart, which is an important characteristic for an ideal internal standard.[6]

Deuterated tridecane is particularly useful in the analysis of hydrocarbon contaminants in environmental samples, such as soil and water, and in metabolic studies tracing the fate of alkanes.

Experimental Protocol: Quantification of Tridecane in Environmental Samples using GC-MS

This protocol describes a general procedure for the quantification of n-tridecane in a soil sample using gas chromatography-mass spectrometry (GC-MS) with tridecane-d28 as an internal standard.

1. Materials and Reagents

-

n-Tridecane standard

-

Tridecane-d28 internal standard (IS) solution (e.g., 10 µg/mL in hexane)

-

Hexane (pesticide residue grade)

-

Anhydrous sodium sulfate

-

Soil sample

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

2. Sample Preparation

-

Extraction:

-

Weigh 10 g of the soil sample into a centrifuge tube.

-

Spike the sample with a known amount of the tridecane-d28 internal standard solution (e.g., 100 µL of 10 µg/mL solution).

-

Add 20 mL of hexane to the tube.

-

Vortex the mixture for 2 minutes and then sonicate for 15 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully transfer the hexane supernatant to a clean tube.

-

-

Drying and Concentration:

-

Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

3. Calibration Standards Preparation

-

Prepare a series of calibration standards by adding varying concentrations of the n-tridecane standard to 1 mL of hexane.

-

Spike each calibration standard with the same amount of the tridecane-d28 internal standard solution as the samples (e.g., 100 µL of 10 µg/mL solution).

4. GC-MS Analysis

-

Instrument Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM).

-

-

SIM Ions:

-

n-Tridecane: m/z 57, 71, 85

-

Tridecane-d28: m/z 66, 82, 98

-

-

Injection: Inject 1 µL of the prepared samples and calibration standards into the GC-MS.

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the n-tridecane to the peak area of the tridecane-d28 internal standard against the concentration of n-tridecane.

-

Determine the concentration of n-tridecane in the soil samples by using the response ratio from the sample and the calibration curve.

Mandatory Visualization

Caption: Experimental workflow for the quantification of n-tridecane using tridecane-d28 as an internal standard.

References

- 1. lcms.cz [lcms.cz]

- 2. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tridecane - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Tridecane-d28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Tridecane-d28. This perdeuterated alkane serves as a valuable tool in various scientific fields, including as an internal standard for mass spectrometry, a tracer in metabolic studies, and in the investigation of kinetic isotope effects. This document outlines the primary synthetic methodologies, detailed experimental protocols, and robust analytical techniques for the characterization of Tridecane-d28.

Synthetic Strategies for Tridecane-d28

The synthesis of Tridecane-d28 can be approached through two principal routes: the direct deuteration of tridecane via catalytic hydrogen/deuterium (H/D) exchange or, more commonly, through the chemical modification of a perdeuterated precursor such as Tridecanoic acid-d25.

Catalytic H/D Exchange of Tridecane

Catalytic H/D exchange involves the direct replacement of hydrogen atoms with deuterium on the tridecane backbone. This method typically employs a heterogeneous catalyst in the presence of a deuterium source.

Reaction Scheme: C₁₃H₂₈ + D₂O (excess) --(Catalyst, Heat)--> C₁₃D₂₈

While direct, achieving high levels of deuteration often requires harsh conditions and may lead to a distribution of partially deuterated isotopologues.

Synthesis from Perdeuterated Precursors

A more controlled approach involves the synthesis from a commercially available, highly deuterated precursor. Tridecanoic acid-d25 is an ideal starting material. The synthesis involves the reduction of the carboxylic acid functionality to a methylene group. A common and effective method for this transformation is a two-step process involving reduction of the carboxylic acid to an alcohol, followed by deoxygenation.

Synthetic Workflow from Tridecanoic acid-d25

Experimental Protocols

Synthesis of Tridecane-d28 from Tridecanoic acid-d25

This protocol is a representative procedure based on established chemical transformations.

Step 1: Reduction of Tridecanoic acid-d25 to Tridecanol-d27

-

Reaction Setup: A dry, inert atmosphere (e.g., argon or nitrogen) reaction flask is charged with a solution of Tridecanoic acid-d25 (1.0 eq) in anhydrous diethyl ether.

-

Reduction: The flask is cooled to 0 °C in an ice bath. Lithium aluminum deuteride (LiAlD₄) (1.5 eq) is added portion-wise with stirring. Caution: LiAlD₄ reacts violently with water.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by the sequential slow addition of D₂O, followed by 15% NaOD in D₂O, and finally more D₂O. The resulting precipitate is removed by filtration, and the filtrate is dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield Tridecanol-d27, which can be purified by flash chromatography on silica gel.

Step 2: Barton-McCombie Deoxygenation of Tridecanol-d27

This two-part step first converts the alcohol to a xanthate ester, which is then deoxygenated.

-

Part A: Formation of the Xanthate Ester

-

Reaction Setup: To a solution of Tridecanol-d27 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (NaH) (1.2 eq) is added at 0 °C.

-

Xanthate Formation: The mixture is stirred for 30 minutes, followed by the addition of carbon disulfide (CS₂) (2.0 eq). The reaction is stirred for another 2 hours at room temperature. Methyl iodide (MeI) (1.5 eq) is then added, and the reaction is stirred for an additional 12 hours.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude xanthate ester is purified by column chromatography.

-

-

Part B: Deoxygenation

-

Reaction Setup: The purified xanthate ester (1.0 eq) is dissolved in toluene. Tributyltin hydride (Bu₃SnH) (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added.

-

Reaction: The mixture is heated to reflux (approximately 110 °C) for 4-6 hours under an inert atmosphere.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield Tridecane-d28.

-

Isotopic Purity Analysis

The determination of isotopic purity is critical to validate the synthesis. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.[1][2]

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the overall deuterium incorporation and identifying the presence of any partially deuterated species.

Experimental Workflow for GC-MS Analysis

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized Tridecane-d28 in a volatile organic solvent (e.g., hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

-

-

Data Analysis: The mass spectrum of the Tridecane-d28 peak is analyzed to determine the molecular ion cluster. The relative abundances of the isotopologues (M, M-1, M-2, etc., where M is the mass of the fully deuterated species) are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the location and extent of deuteration.[1]

-

¹H NMR: The absence or significant reduction of proton signals in the ¹H NMR spectrum is a primary indicator of successful deuteration. The integration of any residual proton signals against a known internal standard can be used for quantification.[1][3]

-

²H NMR: Deuterium NMR directly observes the deuterium nuclei. The presence of a signal confirms deuteration, and the chemical shift provides information about the chemical environment of the deuterium atoms.[4]

Protocol for ¹H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the Tridecane-d28 sample and a known amount of a suitable internal standard (e.g., 1,3,5-trichlorobenzene) in a high-purity deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all signals for accurate integration.

-

Analysis: Integrate the residual proton signals of Tridecane-d28 and the signal of the internal standard. The concentration of residual protons can be calculated and compared to the total expected proton concentration in a non-deuterated sample to determine the isotopic purity.

Quantitative Data Summary

The following tables summarize expected and reported data for the synthesis and analysis of deuterated tridecane and its precursors.

Table 1: Properties of Tridecane and its Deuterated Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Tridecane | C₁₃H₂₈ | 184.37 |

| Tridecanoic acid-d25 | C₁₃HD₂₅O₂ | 239.49 |

| Tridecanol-d27 | C₁₃HD₂₇O | 227.52 |

| Tridecane-d28 | C₁₃D₂₈ | 212.53 |

Table 2: Typical Isotopic Purity Data for Commercially Available Deuterated Precursors and Products

| Compound | Stated Isotopic Purity (atom % D) |

| Tridecanoic acid-d25 | ≥ 98% |

| Tridecane-d28 | ≥ 98% |

Table 3: Representative GC-MS Data for Isotopic Purity Analysis of Tridecane-d28

| Isotopologue | m/z | Expected Relative Abundance for 98% Isotopic Purity |

| C₁₃D₂₈ (M) | 212 | High |

| C₁₃HD₂₇ (M-1) | 211 | Low |

| C₁₃H₂D₂₆ (M-2) | 210 | Very Low |

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

Commercial Suppliers and Technical Guide for Tridecane-d28 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the Tridecane-d28 analytical standard. It is intended to assist researchers, scientists, and drug development professionals in sourcing this internal standard and understanding its application in quantitative analysis. This document outlines key product specifications from various suppliers, a detailed experimental protocol for its use, and a visual representation of the analytical workflow.

Introduction to Tridecane-d28 as an Internal Standard

Tridecane-d28 is the deuterated form of tridecane, a C13 straight-chain alkane. The replacement of all 28 hydrogen atoms with deuterium results in a molecule with a higher molecular weight (212.53 g/mol ) compared to its non-labeled counterpart (184.36 g/mol ).[1][2] This mass difference allows for its clear differentiation in mass spectrometry-based analytical techniques.

Due to its chemical similarity to tridecane and other hydrocarbons, Tridecane-d28 is an ideal internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3] The fundamental principle of using an internal standard is to add a known quantity of a compound—the internal standard—to every sample, including calibrators and unknowns. The ratio of the analytical signal of the target analyte to that of the internal standard is then used for quantification. This method effectively corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.

Commercial Suppliers of Tridecane-d28

Several commercial suppliers offer Tridecane-d28 as an analytical standard. The following table summarizes the available quantitative data for easy comparison. Please note that pricing information is often subject to change and may require a direct quote from the supplier.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | Tridecane-d28 | 121578-12-9 | 98 atom % D | Not specified | Custom packaging available upon request |

| MedchemExpress | Tridecane-d28 | 121578-12-9 | Not specified | Not specified | 10 mg, 100 mg |

| CDN Isotopes | n-Tridecane-d28 | 121578-12-9 | 98 atom % D | Not specified | 0.25 g, 0.5 g |

| LGC Standards | n-Tridecane (D28, 98%) | 121578-12-9 | 98% | Not specified | Inquire for details |

| Cambridge Isotope Laboratories, Inc. | n-Tridecane (D₂₈, 98%) | 121578-12-9 | 98% | Not specified | Inquire for details |

Experimental Protocol: Quantitative Analysis of Hydrocarbons using Tridecane-d28 as an Internal Standard by GC-MS

This section provides a detailed methodology for the use of Tridecane-d28 as an internal standard in a typical GC-MS analysis of hydrocarbon samples.

Materials and Reagents

-

Tridecane-d28 analytical standard

-

High-purity solvent (e.g., hexane or dichloromethane)

-

Analytes of interest (e.g., a mix of C10-C20 alkanes)

-

Sample matrix (e.g., environmental extract, biological sample)

-

Volumetric flasks and pipettes

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Preparation of Standard Solutions

-

Internal Standard Stock Solution: Prepare a stock solution of Tridecane-d28 at a concentration of, for example, 100 µg/mL in the chosen high-purity solvent.

-

Analyte Stock Solution: Prepare a stock solution containing the hydrocarbon analytes of interest at a known concentration.

-

Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the analyte stock solution to volumetric flasks. To each flask, add a constant, known amount of the Tridecane-d28 internal standard stock solution. Dilute to the final volume with the solvent. This ensures a constant concentration of the internal standard across all calibration levels.

Sample Preparation

-

Accurately weigh or measure a known amount of the sample to be analyzed.

-

If necessary, perform an extraction procedure to isolate the hydrocarbons from the sample matrix.

-

To the extracted sample, add the same constant, known amount of the Tridecane-d28 internal standard stock solution as was added to the calibration standards.

-

Dilute the sample to a final known volume with the solvent.

GC-MS Analysis

-

Instrument Setup: Equip the GC-MS with a capillary column suitable for hydrocarbon analysis. Set the instrument parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings.

-

Analysis Sequence: Analyze the prepared calibration standards first to establish the calibration curve. Follow this with the analysis of the prepared samples. It is good practice to run a solvent blank and a quality control sample within the sequence.

-

Data Acquisition: Operate the mass spectrometer in a mode that allows for the detection and quantification of the target analytes and Tridecane-d28. Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and specificity.

Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peaks for each target analyte and for the Tridecane-d28 internal standard in all chromatograms (calibration standards and samples).

-

Calibration Curve: For the calibration standards, calculate the response factor (RF) for each analyte relative to the internal standard using the following equation: RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration) Plot the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration. This will generate a calibration curve.

-

Quantification of Analytes in Samples: For each sample, calculate the concentration of the target analyte using the response factor determined from the calibration curve and the peak areas of the analyte and the internal standard.

Mandatory Visualizations

Workflow for Quantitative Analysis Using Tridecane-d28 Internal Standard

The following diagram illustrates the logical workflow for a quantitative analysis utilizing Tridecane-d28 as an internal standard.

Logical Relationship for Choosing an Internal Standard

The selection of an appropriate internal standard is critical for the success of the analytical method. The following diagram outlines the key considerations.

References

Solubility of Tridecane-d28 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tridecane-d28, a deuterated analog of the C13 alkane, in various organic solvents. Given the limited direct experimental data on Tridecane-d28, this document leverages data from its non-deuterated counterpart, tridecane, to provide reliable solubility estimates and outlines a robust experimental protocol for precise determination. Understanding the solubility of this compound is critical for its use as an internal standard, in tracer studies, and for various applications in materials science and organic synthesis.

Core Principles of Solubility

The solubility of a substance is primarily dictated by the "like dissolves like" principle. Tridecane-d28, being a long-chain, nonpolar alkane, is anticipated to exhibit high solubility in nonpolar organic solvents. The intermolecular forces governing its dissolution are predominantly weak van der Waals forces. Consequently, solvents that can establish similar interactions are expected to be effective at dissolving Tridecane-d28. Conversely, its solubility in polar solvents, such as water, is negligible due to the inability to form strong interactions like hydrogen bonds.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for Tridecane-d28 is scarce in publicly available literature, the solubility profile of non-deuterated tridecane serves as a strong proxy. The isotopic substitution of hydrogen with deuterium is not expected to drastically alter its solubility in organic solvents.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of Tridecane-d28 in a range of common organic solvents, based on the known behavior of tridecane.

| Solvent | Solvent Type | Expected Solubility |

| Hexane | Nonpolar | Very Soluble |

| Toluene | Nonpolar | Very Soluble |

| Diethyl Ether | Nonpolar | Soluble |

| Chloroform | Nonpolar | Soluble[1] |

| Dichloromethane | Nonpolar | Soluble[1] |

| Acetone | Polar Aprotic | Soluble[1] |

| Ethanol | Polar Protic | Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][3] |

| Water | Polar Protic | Insoluble[2][4] |

Estimated Quantitative Solubility of Tridecane

The table below presents available quantitative solubility data for non-deuterated tridecane, which can be used as a reliable estimate for Tridecane-d28. For precise applications, experimental verification is strongly recommended.

| Solvent | Temperature | Solubility (mg/mL) | Molar Concentration (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | ~0.542 |

| Ethanol | Not Specified | 100 | ~0.542 |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for Tridecane-d28, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective

To quantitatively determine the equilibrium solubility of Tridecane-d28 in a selected organic solvent at a constant temperature.

Materials

-

Tridecane-d28 (solute)

-

High-purity organic solvent of choice

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

-

Volumetric glassware

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of Tridecane-d28 to a sealed vial containing a known volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled orbital shaker set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to rest at the constant temperature to permit the sedimentation of the excess, undissolved Tridecane-d28.

-

For enhanced separation, the sample may be centrifuged.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

-

Filtration:

-

Immediately filter the collected supernatant through a chemically inert syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine, suspended particles of the solute.

-

-

Quantification:

-

Accurately determine the mass of the filtered saturated solution.

-

Allow the solvent to evaporate under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause the loss of Tridecane-d28.

-

Weigh the vial containing the dried residue to determine the mass of the dissolved Tridecane-d28.

-

Alternatively, the concentration of Tridecane-d28 in the filtered aliquot can be determined using a suitable, pre-calibrated analytical method such as GC-MS.

-

-

Data Presentation:

-

Calculate the solubility in desired units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solution (mol/L).

-

Visualized Experimental Workflow

The logical steps of the described experimental protocol are illustrated in the following diagram.

Caption: Workflow for the experimental determination of solubility.

References

The Ubiquitous Alkane: A Technical Guide to the Natural Occurrence and Sources of Tridecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecane (n-C13H28), a straight-chain alkane, is a volatile organic compound found across a diverse spectrum of biological systems and anthropogenic applications. While often considered a simple hydrocarbon, its roles in nature are multifaceted, ranging from a key component of essential oils to a crucial element in insect chemical communication. This technical guide provides an in-depth exploration of the natural occurrence and sources of tridecane, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of its relevant biological pathways. This information is intended to serve as a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development who may encounter or be interested in the biological activities and sources of this compound.

Natural Occurrence of Tridecane

Tridecane is biosynthesized by a variety of organisms, including plants, insects, and microorganisms. Its presence has been documented in numerous species where it can function as a semiochemical, a structural component of epicuticular waxes, or a metabolic byproduct.

Tridecane in the Plant Kingdom

Tridecane is a common, albeit often minor, constituent of plant essential oils and volatile emissions.[1][2] It contributes to the characteristic aroma of many plants and may play a role in plant defense or allelopathy.

Table 1: Quantitative Occurrence of Tridecane and its Derivatives in Selected Plants

| Plant Species | Family | Plant Part | Compound | Concentration/Relative Abundance | Reference(s) |

| Nicotiana glauca | Solanaceae | Leaves | 3-Methyltridecane | 5.19% of essential oil | |

| Piper aduncum | Piperaceae | Not specified | Tridecane | Volatile oil component | [3] |

| Abelmoschus esculentus | Malvaceae | Not specified | Tridecane | Component of essential oil | [4] |

| Black Walnut (Juglans nigra) | Juglandaceae | Nut | Tridecane | High concentration | [2] |

| Lime (Citrus aurantiifolia) | Rutaceae | Fruit | Tridecane | High concentration | [2] |

| Safflower (Carthamus tinctorius) | Asteraceae | Bud | Tridecane | High concentration |

Note: "High concentration" indicates that the source mentions it as a significant component, but specific quantitative data was not provided in the cited literature.

Tridecane in the Animal Kingdom

In insects, tridecane and other long-chain alkanes are critical components of their cuticular hydrocarbons, which primarily serve to prevent desiccation. Furthermore, tridecane has evolved as a key signaling molecule (semiochemical) in many insect species, acting as a pheromone or allomone.

For instance, nymphs of the southern green shield bug (Nezara viridula) produce tridecane as a dispersion/aggregation pheromone, which may also offer defense against predators.[5] It is also a major component of the defensive fluid produced by the stink bug Cosmopepla bimaculata.[5]

Table 2: Quantitative Occurrence of Tridecane in Selected Insects

| Insect Species | Order | Family | Function | Compound | Concentration/Relative Abundance | Reference(s) |

| Pallantia macunaima | Hemiptera | Pentatomidae | Defensive Secretion | Tridecane | Major component in all nymphal instars and adults | |

| 30.1 ± 2.0% (1st instar) | ||||||

| 34.6 ± 2.5% (2nd instar) | ||||||

| 42.1 ± 4.3% (3rd instar) | ||||||

| 43.6 ± 3.4% (4th instar) | ||||||

| 35.4 ± 8.3% (5th instar) | ||||||

| Parastizopus transgariepinus | Coleoptera | Tenebrionidae | Defensive Secretion | Tridecane | Present in both sexes | |

| Cosmopepla bimaculata | Hemiptera | Pentatomidae | Defensive Fluid | Tridecane | Main component | [5] |

| Nezara viridula | Hemiptera | Pentatomidae | Pheromone | Tridecane | Dispersion/Aggregation Pheromone | [5] |

Tridecane in Food and Consumer Products

Tridecane is naturally present in a variety of foods, often as a result of its occurrence in the essential oils of the plants from which the foods are derived.[2] It has been detected in black walnuts, limes, safflowers, sweet bays, citrus, cauliflowers, allspices, and cardamoms.[2] Its presence in these foods may make it a potential biomarker for their consumption.[2]

In the cosmetics industry, tridecane, often in combination with undecane, is used as an emollient and solvent.[2] It is valued for its light, non-greasy feel and fast-spreading characteristics, making it a common ingredient in skin care products, hand creams, and makeup.[2]

Industrial Sources and Synthesis

Industrially, tridecane has limited specific applications and is primarily found as a component of fuels, such as gasoline and jet fuel, and solvents.[5] It is also used in the manufacturing of paraffin products and in the paper processing industry.[2] For laboratory and research purposes, tridecane can be used as a distillation chaser or an analytical standard.[2][5]

Experimental Protocols

The identification and quantification of tridecane in natural sources predominantly rely on gas chromatography-mass spectrometry (GC-MS). The following sections provide a generalized methodology for the extraction and analysis of tridecane from plant and insect matrices.

Extraction of Tridecane from Plant Material (Essential Oils)

Objective: To extract volatile compounds, including tridecane, from plant material for GC-MS analysis.

Methodology: Hydrodistillation

-

Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers, stems) is coarsely ground to increase the surface area for extraction.

-

Hydrodistillation: The ground plant material is placed in a distillation flask with a sufficient amount of water. The flask is heated, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.

-

Collection: The condensed steam and essential oil are collected in a separating funnel. The essential oil, being less dense than water, will form a layer on top and can be separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed vial at a low temperature (e.g., 4°C) to prevent degradation of the volatile components prior to analysis.

Extraction of Tridecane from Insect Secretions

Objective: To collect and analyze tridecane from the defensive secretions or cuticular layer of insects.

Methodology: Solvent Extraction

-

Sample Collection: Individual insects are carefully handled to minimize stress, which could alter the chemical profile of their secretions.

-

Solvent Extraction: The insect is immersed in a small volume of a non-polar solvent, such as hexane or pentane, for a short period (e.g., 5-10 minutes). This process dissolves the cuticular hydrocarbons and any secreted compounds into the solvent.

-

Filtration and Concentration: The solvent extract is carefully removed and may be filtered to remove any particulate matter. The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

Storage: The final extract is stored in a sealed GC vial at a low temperature until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify tridecane in the prepared extracts.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of alkanes.

-

Injector: Split/splitless injector, with the mode and ratio optimized based on the sample concentration.

-

Oven Temperature Program: An initial low temperature is held for a few minutes, followed by a temperature ramp to a final high temperature to elute all compounds of interest. A typical program might be: 50°C for 2 min, then ramp to 250°C at 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 400.

-

Identification: Tridecane is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of tridecane is characterized by a molecular ion peak at m/z 184 and a series of fragment ions with a characteristic 14 amu difference (CH2 group).

-

Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of tridecane of known concentrations. An internal standard (e.g., a deuterated alkane or an alkane not present in the sample) can be used to improve accuracy and precision.

Biological Pathways and Signaling

Tridecane's role in biological systems is a direct consequence of its biosynthesis and, in the case of semiochemicals, its perception and downstream signaling effects.

Biosynthesis of n-Alkanes in Insects

The biosynthesis of n-alkanes, including tridecane, in insects primarily occurs in specialized cells called oenocytes. The pathway involves the elongation of fatty acids followed by a decarboxylation step.

Caption: Biosynthesis pathway of n-alkanes in insects.

The process begins with the de novo synthesis of fatty acids by Fatty Acid Synthase (FAS). These fatty acids are then elongated by elongases to produce very-long-chain fatty acyl-CoAs. An acyl-CoA reductase then reduces the fatty acyl-CoA to a fatty aldehyde. Finally, an aldehyde decarbonylase, such as a cytochrome P450 enzyme of the CYP4G family or a CER1-like enzyme, removes the carbonyl group to produce the final n-alkane with one less carbon atom than the precursor aldehyde.

Pheromone Reception and Signaling in Insects

When tridecane acts as a pheromone, it is detected by specialized olfactory sensory neurons (OSNs) located in sensilla on the insect's antennae. The binding of tridecane to a specific odorant receptor (OR) on the OSN membrane initiates a signal transduction cascade.

References

- 1. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRIDECANE - Ataman Kimya [atamanchemicals.com]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tridecane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Tridecane-d28: Molecular Weight, Formula, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tridecane-d28, a deuterated analog of tridecane. It details the molecular properties of both compounds, offers a thorough experimental protocol for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and outlines a general synthesis approach for tridecane-d28. This document is intended to serve as a valuable resource for professionals in research, drug development, and analytical chemistry who utilize isotopically labeled compounds.

Core Molecular Properties

Tridecane is a straight-chain alkane containing 13 carbon atoms.[1] Its deuterated form, tridecane-d28, has all 28 hydrogen atoms replaced by deuterium atoms. This isotopic substitution significantly increases the molecular weight of the compound without altering its chemical reactivity, making it an ideal internal standard for quantitative mass spectrometry analyses.[2]

Data Presentation: Quantitative Summary

The key quantitative data for tridecane and tridecane-d28 are summarized in the table below for easy comparison.

| Property | Tridecane | Tridecane-d28 |

| Chemical Formula | C₁₃H₂₈[1][3] | C₁₃D₂₈ (CD₃(CD₂)₁₁CD₃)[4] |

| Molecular Weight ( g/mol ) | 184.36[1] | 212.53[4] |

| CAS Number | 629-50-5[3] | 121578-12-9[5] |

Synthesis of Tridecane-d28: A General Approach

Experimental Protocol: Fischer-Tropsch Synthesis of Deuterated Hydrocarbons

Objective: To synthesize completely deuterated hydrocarbons, including tridecane-d28, from carbon monoxide and deuterium gas.

Materials:

-

Carbon monoxide (CO) gas

-

Deuterium (D₂) gas

-

Catalyst (e.g., cobalt-based or iron-based)

-

High-pressure reactor

Procedure:

-

Catalyst Preparation and Activation: The chosen catalyst is loaded into the high-pressure reactor and activated according to the manufacturer's specifications. This typically involves reduction under a flow of hydrogen or deuterium gas at an elevated temperature.

-

Syngas Preparation: A synthesis gas (syngas) mixture of carbon monoxide and deuterium gas is prepared, typically with a D₂:CO ratio of 2:1.

-

Reaction: The syngas is introduced into the reactor containing the activated catalyst. The reaction is carried out at a controlled temperature (e.g., 200-250°C) and pressure (e.g., 1-3 MPa).

-

Product Collection: The reaction products, which will be a mixture of deuterated hydrocarbons of varying chain lengths, are condensed and collected from the reactor outlet.

-

Purification: The collected liquid product is then subjected to fractional distillation to separate the different deuterated alkanes based on their boiling points. The fraction corresponding to the boiling point of tridecane (approximately 234°C) will contain the desired tridecane-d28.

Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] It is the standard method for determining the molecular weight and confirming the identity of compounds like tridecane and tridecane-d28.

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and confirm the identity of tridecane and tridecane-d28.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

-

Tridecane standard

-

Tridecane-d28 standard

-

High-purity helium (carrier gas)

-

Solvent (e.g., hexane or dichloromethane)

Sample Preparation:

-

Prepare a dilute solution of the tridecane or tridecane-d28 standard in the chosen solvent (e.g., 100 µg/mL).

GC-MS Parameters:

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms) |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes. |

| MS Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

| Scan Mode | Full Scan |

Data Analysis:

-

Retention Time: The retention time of the peak corresponding to the analyte is used for qualitative identification by comparing it to the retention time of a known standard.

-

Mass Spectrum: The mass spectrum of the eluting compound is analyzed. For tridecane, the molecular ion peak (M⁺) will be observed at m/z 184. For tridecane-d28, the molecular ion peak will be at m/z 212.

-

Fragmentation Pattern: The fragmentation pattern of the mass spectrum provides structural information. For long-chain alkanes, characteristic fragment ions corresponding to the loss of alkyl groups will be observed. These patterns can be compared to library spectra for confirmation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

References

- 1. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tridecane [webbook.nist.gov]

- 4. 正十三烷-d28 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. ð-Tridecane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1354-0.5 [isotope.com]

- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

The Isotopic Distinction: A Technical Guide to Tridecane and Tridecane-d28 for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the key differences between tridecane and its deuterated analogue, Tridecane-d28. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their experimental workflows. The guide details their distinct physical properties, outlines experimental protocols for their use, and visually represents their application in analytical methodologies.

Core Differences: A Comparative Overview

Tridecane is a saturated hydrocarbon with the chemical formula C13H28.[1][2] It is a colorless, combustible liquid commonly used as a solvent, a component in fuels, and in the manufacturing of paraffin products.[1][2] Tridecane-d28 is a stable, isotopically labeled version of tridecane where all 28 hydrogen atoms have been replaced by deuterium atoms.[3] This isotopic substitution results in a significant increase in molecular weight and slight alterations in physical properties, while maintaining very similar chemical behavior to its non-deuterated counterpart.[4]

The primary application of Tridecane-d28 lies in its use as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Its key advantage is that it co-elutes with tridecane under chromatographic separation, but is readily distinguishable by its higher mass in a mass spectrometer.[5] This allows for accurate quantification of tridecane in complex matrices by correcting for variations during sample preparation and analysis.[3]

Quantitative Data Summary

The following table summarizes the key quantitative differences between tridecane and Tridecane-d28.

| Property | Tridecane | Tridecane-d28 |

| Chemical Formula | C13H28 | C13D28 |

| Molecular Weight ( g/mol ) | 184.37[6] | 212.53 |

| Melting Point (°C) | -5.5 to -5.3[7] | -6 to -4 |

| Boiling Point (°C) | 235.43[7] | 234 |

| Density (g/mL at 25°C) | 0.756[7] | 0.869 |

| CAS Number | 629-50-5[8] | 121578-12-9[9] |

Experimental Protocols

Quantitative Analysis of Tridecane in a Hydrocarbon Mixture using GC-MS with Tridecane-d28 as an Internal Standard

This protocol outlines a general procedure for the quantification of tridecane in a complex hydrocarbon sample.

3.1.1. Materials and Reagents

-

Tridecane (analytical standard)

-

Tridecane-d28 (internal standard)

-

Hexane (or other suitable solvent)

-

Sample containing tridecane

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

3.1.2. Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of tridecane in hexane at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of Tridecane-d28 in hexane at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking known amounts of the tridecane stock solution into a constant volume of the Tridecane-d28 stock solution. This creates standards with varying concentrations of tridecane and a fixed concentration of the internal standard.

-

-

Sample Preparation:

-

Accurately weigh or measure a known amount of the sample.

-

Dilute the sample with hexane to a suitable concentration for GC-MS analysis.

-

Spike a known volume of the Tridecane-d28 stock solution into the diluted sample.

-

-

GC-MS Analysis:

-

Inject a standard volume (e.g., 1 µL) of each calibration standard and the prepared sample into the GC-MS.

-

Employ a suitable temperature program for the GC oven to ensure separation of tridecane and other components.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both tridecane and Tridecane-d28.

-

For tridecane, monitor ions such as m/z 57, 71, 85.

-

For Tridecane-d28, monitor the corresponding ions shifted by the mass difference (e.g., m/z 66, 82, 98).

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for tridecane and Tridecane-d28 in each chromatogram.

-

Calculate the ratio of the peak area of tridecane to the peak area of Tridecane-d28 for each calibration standard and the sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of tridecane for the calibration standards.

-

Determine the concentration of tridecane in the sample by using the peak area ratio from the sample and the equation of the calibration curve.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocol and the fundamental principle of using a deuterated internal standard.

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. Tridecane - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. n-Tridecane(629-50-5) 1H NMR [m.chemicalbook.com]

- 7. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. ð-Tridecane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1354-0.5 [isotope.com]

Methodological & Application

The Use of Tridecane-d28 as an Internal Standard in GC-MS: A Detailed Application Guide

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard helps to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and instrument response fluctuations. Deuterated compounds, such as Tridecane-d28, are ideal internal standards for GC-MS analysis of hydrocarbons and other volatile organic compounds. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process. However, their difference in mass allows for easy differentiation by the mass spectrometer, preventing interference with the analyte signal.

This document provides detailed application notes and protocols for the utilization of Tridecane-d28 as an internal standard in the GC-MS analysis of various sample matrices. These guidelines are intended for researchers, scientists, and drug development professionals engaged in quantitative analysis.

Principle of Isotope Dilution Mass Spectrometry (IDMS) with Tridecane-d28

The methodology relies on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known quantity of Tridecane-d28 is added to the sample prior to extraction and analysis. The ratio of the response of the target analyte to the response of Tridecane-d28 is then used for quantification. This ratio remains constant even if sample is lost during preparation, as both the analyte and the internal standard are affected proportionally.

Application Note 1: Analysis of Total Petroleum Hydrocarbons (TPH) in Soil

Objective: To quantify the concentration of Total Petroleum Hydrocarbons (specifically the diesel range organics, C10-C28) in soil samples using Tridecane-d28 as an internal standard.

Sample Preparation & Extraction Protocol:

-

Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

-

Spiking with Internal Standard: Weigh approximately 10 g of the homogenized soil into a clean extraction thimble. Spike the sample with a known amount of Tridecane-d28 solution (e.g., 100 µL of a 100 µg/mL solution in hexane).

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 150 mL of a 1:1 (v/v) mixture of hexane and acetone to the boiling flask.

-

Extraction: Extract the sample for 16-18 hours at a rate of 4-6 cycles per hour.

-

Concentration: After extraction, allow the extract to cool. Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Solvent Exchange: Add 10 mL of hexane and re-concentrate to approximately 1 mL to ensure the final extract is in hexane.

-

Final Volume Adjustment: Transfer the concentrated extract to a 2 mL autosampler vial and adjust the final volume to 1 mL with hexane.

GC-MS Instrumentation and Parameters:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial: 60°C (hold for 2 min), Ramp: 10°C/min to 320°C (hold for 10 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

| Analyte Group | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Tridecane (Analyte) | 57 | 71, 85 |

| Tridecane-d28 (Internal Standard) | 66 | 80, 94 |

| Other Alkanes (e.g., C10-C28) | 57, 71, 85 | (Varies by compound) |

Quantitative Data Summary (Representative Data):

A calibration curve is constructed by analyzing a series of standards containing known concentrations of a representative hydrocarbon mix (e.g., diesel fuel standard) and a constant concentration of Tridecane-d28.

| Concentration (µg/mL) | Analyte Response (Area) | Tridecane-d28 Response (Area) | Response Ratio (Analyte/IS) |

| 1 | 50,000 | 1,000,000 | 0.050 |

| 5 | 255,000 | 1,020,000 | 0.250 |

| 10 | 510,000 | 1,015,000 | 0.502 |

| 25 | 1,275,000 | 1,025,000 | 1.244 |

| 50 | 2,550,000 | 1,010,000 | 2.525 |

| 100 | 5,100,000 | 1,005,000 | 5.075 |

A linear regression of the calibration curve would typically yield an R² value > 0.995.

Application Note 2: Quantification of Volatile Organic Compounds (VOCs) in Water

Objective: To determine the concentration of specific volatile organic compounds (e.g., BTEX - Benzene, Toluene, Ethylbenzene, Xylenes) in water samples using Tridecane-d28 as a surrogate internal standard. While Tridecane-d28 is not a perfect surrogate for these aromatic compounds due to differences in volatility and polarity, it can serve as a system monitoring compound to assess the overall performance of the purge and trap system and GC-MS analysis. For more accurate quantification, isotopically labeled analogs of the target analytes are recommended.

Sample Preparation & Analysis Protocol (Purge and Trap):

-

Sample Collection: Collect water samples in 40 mL vials with zero headspace.

-

Spiking with Internal Standard: Prior to analysis, spike each 5 mL aliquot of the water sample with a known amount of Tridecane-d28 methanolic solution (e.g., 5 µL of a 10 µg/mL solution).

-

Purge and Trap: Place the vial in the autosampler of a purge and trap concentrator. The volatile compounds are purged from the water sample with an inert gas (e.g., helium) at a specific temperature and flow rate.

-

Trapping: The purged analytes and the internal standard are trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).

-

Desorption and Injection: The trap is rapidly heated, and the analytes are desorbed and transferred to the GC-MS for analysis.

GC-MS Instrumentation and Parameters:

| Parameter | Setting |

| Purge and Trap System | Teledyne Tekmar Atomx or equivalent |

| Purge Gas | Helium |

| Purge Time | 11 minutes |

| Desorb Temperature | 250°C |

| Bake Temperature | 280°C |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-624 (60 m x 0.25 mm i.d., 1.4 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Injection Mode | Split (20:1) |

| Oven Temperature Program | Initial: 40°C (hold for 3 min), Ramp: 8°C/min to 220°C (hold for 5 min) |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Benzene | 78 | 77 |

| Toluene | 91 | 92 |

| Ethylbenzene | 91 | 106 |

| m,p-Xylene | 91 | 106 |

| o-Xylene | 91 | 106 |

| Tridecane-d28 (Internal Standard) | 66 | 80, 94 |

Quantitative Data Summary (Representative Data):

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Spike Level (µg/L) | Mean Recovery (%) | RSD (%) |

| Benzene | 5.2 | 0.1 | 0.3 | 10 | 98 | 4.5 |

| Toluene | 7.8 | 0.1 | 0.3 | 10 | 101 | 3.8 |

| Ethylbenzene | 10.1 | 0.1 | 0.4 | 10 | 99 | 4.1 |

| m,p-Xylene | 10.3 | 0.2 | 0.6 | 20 | 102 | 5.2 |

| o-Xylene | 10.8 | 0.1 | 0.4 | 10 | 97 | 4.8 |

| Tridecane-d28 | 18.5 | - | - | 10 | 95 | 6.1 |

Mandatory Visualizations

Caption: General experimental workflow for quantitative analysis using Tridecane-d28 as an internal standard in GC-MS.

Caption: Logical relationship for quantification using an internal standard in GC-MS analysis.

Quantitative Analysis Using Tridecane-d28: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the quantitative analysis of a target analyte in a complex matrix using Tridecane-d28 as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like Tridecane-d28 is a robust method for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative results.[1][2] This application note is intended for researchers, scientists, and drug development professionals who require reliable and reproducible quantitative data.

Introduction

Quantitative analysis by GC-MS often relies on the use of internal standards to compensate for analytical variability.[3] An ideal internal standard should have similar chemical and physical properties to the analyte of interest, co-elute closely with the analyte, and not be naturally present in the sample matrix.[3] Deuterated compounds, such as Tridecane-d28, are considered the gold standard for use as internal standards in mass spectrometry-based quantification.[2] Their near-identical chemical behavior to the non-deuterated analyte ensures that they are affected similarly by variations during sample preparation and analysis.[2]

Tridecane-d28 (CD3(CD2)11CD3) is a deuterated form of the C13 alkane, tridecane. Its use as an internal standard is particularly advantageous for the quantification of other hydrocarbons and volatile or semi-volatile organic compounds. This protocol will detail the application of Tridecane-d28 for the quantitative analysis of a hypothetical long-chain hydrocarbon analyte, Tetradecane, in a soil matrix.

Experimental Protocols

Materials and Reagents

-

Analyte: Tetradecane (≥99% purity)

-

Internal Standard: Tridecane-d28 (98 atom % D)

-

Solvent: Dichloromethane (DCM), pesticide residue grade

-

Drying Agent: Anhydrous sodium sulfate

-

Sample Matrix: Certified clean sand (for quality control samples)

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Tetradecane and Tridecane-d28 into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with dichloromethane.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute the Tridecane-d28 primary stock solution 1:100 with dichloromethane.

-

-

Calibration Standards:

-

Prepare a series of at least five calibration standards by serial dilution of the Tetradecane primary stock solution.

-

Spike each calibration standard with the Internal Standard Working Solution to achieve a final concentration of 1 µg/mL of Tridecane-d28 in each standard.

-

Sample Preparation: Liquid-Liquid Extraction

-

Sample Weighing: Weigh 5 g of the soil sample into a glass centrifuge tube.

-

Spiking: Add a precise volume of the Internal Standard Working Solution (e.g., 100 µL of 10 µg/mL Tridecane-d28) to the soil sample.

-

Extraction:

-

Add 10 mL of dichloromethane to the centrifuge tube.

-

Vortex for 1 minute to ensure thorough mixing.

-

Place in an ultrasonic bath for 15 minutes.

-

-

Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

-

Extract Collection: Carefully transfer the dichloromethane supernatant to a clean tube.

-

Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injection Mode: Pulsed Splitless

-

Injection Volume: 1 µL

-

Inlet Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Tetradecane: m/z 57, 71, 85

-

Tridecane-d28: m/z 66, 80

-

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Tetradecane) to the peak area of the internal standard (Tridecane-d28) against the concentration of the analyte.

| Calibration Level | Tetradecane Conc. (µg/mL) | Tridecane-d28 Conc. (µg/mL) | Tetradecane Peak Area | Tridecane-d28 Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 0.1 | 1.0 | 15,234 | 150,123 | 0.101 |

| 2 | 0.5 | 1.0 | 76,170 | 151,245 | 0.504 |

| 3 | 1.0 | 1.0 | 153,450 | 152,367 | 1.007 |

| 4 | 5.0 | 1.0 | 759,850 | 149,876 | 5.070 |

| 5 | 10.0 | 1.0 | 1,510,230 | 150,589 | 10.029 |

Linearity: R² > 0.995

Quality Control (QC) Sample Analysis

QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.

| QC Level | Nominal Conc. (µg/mL) | Mean Calculated Conc. (µg/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| Low QC | 0.3 | 0.29 | 96.7 | 4.5 |

| Mid QC | 3.0 | 3.08 | 102.7 | 3.1 |

| High QC | 8.0 | 7.91 | 98.9 | 2.8 |

Sample Analysis Results

| Sample ID | Tetradecane Peak Area | Tridecane-d28 Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. in Extract (µg/mL) | Final Conc. in Soil (µg/g) |

| Soil Sample 1 | 254,321 | 148,956 | 1.707 | 1.70 | 0.34 |

| Soil Sample 2 | 687,954 | 152,148 | 4.522 | 4.51 | 0.90 |

| Method Blank | Not Detected | 151,357 | - | < LOD | < LOD |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Tetradecane in soil using Tridecane-d28 as an internal standard.

Caption: Logical relationship demonstrating the principle of internal standard correction.

Discussion

The use of Tridecane-d28 as an internal standard provides a reliable method for the quantitative analysis of Tetradecane in a soil matrix. The co-elution and similar chemical properties of the analyte and the deuterated internal standard ensure that variations during the extraction and analysis process are effectively normalized. The data presented demonstrates excellent linearity of the calibration curve and acceptable accuracy and precision for the quality control samples, validating the suitability of this protocol for routine analysis.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of a hydrocarbon analyte using Tridecane-d28 as an internal standard. The detailed experimental procedure, instrumental parameters, and data presentation guidelines offer a robust framework for researchers and scientists to implement this method in their laboratories for accurate and precise quantification of volatile and semi-volatile organic compounds.

References

Application Notes and Protocols for the Use of Tridecane-d28 in Environmental Sample Analysis for Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Tridecane-d28 as an internal standard for the quantitative analysis of hydrocarbons in environmental samples. The use of deuterated standards, such as Tridecane-d28, in isotope dilution mass spectrometry (IDMS) is a highly accurate and robust method for quantifying analytes. This technique effectively corrects for the loss of analytes during sample preparation and analysis, ensuring high-quality data.[1]

Tridecane-d28 is a deuterated form of Tridecane, a C13 alkane. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an excellent internal standard for a range of aliphatic and aromatic hydrocarbons.

Principle of Isotope Dilution

Isotope dilution is a highly regarded method for the precise quantification of chemical substances.[1] It involves the addition of a known quantity of an isotopically labeled standard, such as Tridecane-d28, to a sample before any processing steps.[1] This "isotope-labeled" standard is chemically identical to the analytes of interest but possesses a different mass due to the presence of deuterium atoms. Consequently, any loss of the target analyte during sample preparation and analysis is mirrored by a proportional loss of the deuterated internal standard. By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, irrespective of the recovery efficiency.[1]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of various hydrocarbons using Tridecane-d28 as an internal standard in different environmental matrices. The data presented are representative values and may vary depending on the specific laboratory conditions, instrumentation, and sample matrix.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Selected Hydrocarbons in Soil and Water

| Analyte Class | Compound Example | Matrix | MDL (µg/kg or µg/L) | LOQ (µg/kg or µg/L) |

| Aliphatic Hydrocarbons | n-Dodecane | Soil | 5 | 15 |

| n-Hexadecane | Soil | 5 | 15 | |

| Pristane | Soil | 5 | 15 | |

| Phytane | Soil | 5 | 15 | |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene | Water | 0.05 | 0.15 |

| Phenanthrene | Water | 0.02 | 0.06 | |

| Pyrene | Water | 0.02 | 0.06 | |

| Benzo(a)pyrene | Water | 0.01 | 0.03 | |

| Total Petroleum Hydrocarbons (TPH) | Diesel Range Organics (DRO) | Soil | 10,000 | 30,000 |

| Gasoline Range Organics (GRO) | Water | 50 | 150 |

Table 2: Typical Recovery and Precision Data for Hydrocarbon Analysis using Tridecane-d28

| Analyte Class | Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Aliphatic Hydrocarbons | Soil | 100 µg/kg | 85 - 110 | < 15 |

| Sediment | 100 µg/kg | 80 - 115 | < 15 | |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Water | 1 µg/L | 70 - 120 | < 20 |

| Soil | 100 µg/kg | 75 - 115 | < 15 | |

| Total Petroleum Hydrocarbons (TPH) | Soil | 500 mg/kg | 80 - 120 | < 20 |

Experimental Protocols

Protocol 1: Analysis of Aliphatic and Polycyclic Aromatic Hydrocarbons (PAHs) in Soil and Sediment

This protocol details the extraction and analysis of semi-volatile hydrocarbons from soil and sediment samples using Tridecane-d28 as an internal standard.

1. Sample Preparation and Extraction:

-

Homogenization: Homogenize the soil or sediment sample to ensure uniformity.

-

Spiking: To a known weight of the sample (e.g., 10-20 g), add a known amount of Tridecane-d28 solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like dichloromethane).

-

Extraction:

-

Soxhlet Extraction: Place the spiked sample in a Soxhlet extractor and extract with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 16-24 hours.

-